molecular formula C15H16ClN5O B11419241 6-chloro-N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 900267-92-7

6-chloro-N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B11419241
CAS No.: 900267-92-7
M. Wt: 317.77 g/mol
InChI Key: XTYDBINEOUEDOP-UHFFFAOYSA-N
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Description

6-chloro-N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a synthetic triazolopyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold is a versatile heterocyclic system, known for its structural resemblance to purines, which allows it to interact with a variety of enzymatic targets . This makes TP-based compounds prime candidates for development as protein kinase inhibitors , phosphodiesterase (PDE) inhibitors , and antimicrobial agents . The specific substitution pattern on this compound is designed to modulate its biological activity and physicochemical properties. The 6-chloro group is a common handle for further functionalization via cross-coupling reactions, while the 5,7-dimethyl and the 2-amine substituents are critical for optimizing binding affinity and selectivity towards biological targets. The N-[(4-methoxyphenyl)methyl] (4-methoxybenzyl) group at the 2-amino position is a significant feature often explored to enhance molecular interactions within enzyme binding pockets. This structural motif is found in patented compounds, such as substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amines, which have been disclosed as potent Phosphodiesterase 2 (PDE2) inhibitors for potential treatment of central nervous system disorders like anxiety, depression, and cognitive impairment . Researchers can leverage this compound as a key intermediate or a core scaffold to develop novel therapeutic agents targeting kinases, PDEs, or infectious diseases like tuberculosis, building upon established structure-activity relationships (SAR) for the triazolopyrimidine class . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

900267-92-7

Molecular Formula

C15H16ClN5O

Molecular Weight

317.77 g/mol

IUPAC Name

6-chloro-N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C15H16ClN5O/c1-9-13(16)10(2)21-15(18-9)19-14(20-21)17-8-11-4-6-12(22-3)7-5-11/h4-7H,8H2,1-3H3,(H,17,20)

InChI Key

XTYDBINEOUEDOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)NCC3=CC=C(C=C3)OC)C)Cl

solubility

13.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under specific conditions. This step often involves the use of hydrazine derivatives and suitable aldehydes or ketones.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction with appropriate reagents, such as amidines or guanidines.

    Substitution Reactions: The chloro, methoxyphenylmethyl, and dimethyl groups are introduced through substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Research indicates that this compound may have various pharmacological properties, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit tumor growth by targeting specific enzymes involved in cell division and metabolism. For example, similar triazolo-pyrimidine derivatives have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The structural characteristics of this compound may allow it to exhibit activity against bacterial infections. Studies on related compounds indicate potential efficacy against pathogens like Mycobacterium tuberculosis, with some showing IC50 values in the low micromolar range.

Synthesis and Derivatives

The synthesis of 6-chloro-N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves reactions between 1,2,4-triazol-5-amine and various electrophiles. One common method is the Michael addition reaction with α,β-unsaturated ketones. The chloro group allows for further functionalization through nucleophilic substitutions, making it amenable to modifications that can enhance its therapeutic profile.

Case Studies

Several studies have focused on the biological activity of this compound and its derivatives:

  • Antitumor Activity : A study evaluated the cytotoxic effects of triazolo-pyrimidine derivatives on human cancer cell lines. The results indicated that modifications in substituents could significantly enhance anticancer potency and selectivity .
  • Antimicrobial Efficacy : Research has assessed the antimicrobial properties of similar compounds against Mycobacterium tuberculosis. The findings suggested that specific structural features correlate with increased antimicrobial activity, paving the way for further exploration of 6-chloro-N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine in treating resistant bacterial strains.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that compounds like 6-chloro-N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine may inhibit key metabolic pathways in pathogens. This inhibition can disrupt cellular processes critical for survival and proliferation .

Mechanism of Action

The mechanism of action of 6-chloro-N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been observed to inhibit the NF-kB inflammatory pathway, which plays a role in reducing inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Triazolopyrimidine Core

a) N-(4-Chlorophenyl)-5,7-Dimethyl-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-Amine
  • Key differences :
    • Lacks the 6-chloro substituent.
    • Substituent at position 2 is a 4-chlorophenyl group instead of a 4-methoxyphenylmethyl.
  • The 4-chlorophenyl group increases hydrophobicity compared to the methoxy-containing side chain .
b) 5-(4-Chlorophenyl)-N-(4-Methoxyphenethyl)-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-Amine (Compound 11)
  • Key differences :
    • 5-position substituted with 4-chlorophenyl.
    • 7-position amine side chain is a 4-methoxyphenethyl group.
  • Impact :
    • The 4-chlorophenyl at position 5 introduces steric bulk, possibly hindering target binding.
    • The phenethyl side chain may enhance solubility compared to shorter alkyl chains .

Heterocycle Core Modifications

a) N-(4-Chlorophenyl)-2-Methyl-3,5-Diphenylpyrazolo[1,5-a]Pyrimidin-7-Amine
  • Key differences :
    • Pyrazolo[1,5-a]pyrimidine core replaces triazolo[1,5-a]pyrimidine.
    • Additional phenyl groups at positions 3 and 3.
  • Increased aromaticity may enhance π-π stacking interactions with biological targets .

Substituent Effects on the Amine Side Chain

a) 5-Methyl-N-[4-(Trifluoromethyl)Phenyl][1,2,4]Triazolo[1,5-a]Pyrimidin-7-Amine
  • Key differences :
    • 4-Trifluoromethylphenyl group at position 6.
  • Impact :
    • The CF₃ group is strongly electron-withdrawing, which may enhance metabolic stability but reduce solubility .
b) (5-Chloropyrazolo[1,5-a]Pyrimidin-7-YL)-(4-Methanesulfonylphenyl)Amine
  • Key differences :
    • Methanesulfonyl group on the phenyl ring.

Data Table: Structural Comparison of Analogues

Compound Name Core Structure Position 5 Position 6 Position 7 Amine Side Chain Key Feature
Target Compound Triazolo[1,5-a]pyrimidine CH₃ Cl CH₃ N-(4-Methoxyphenyl)methyl Balanced lipophilicity/solubility
N-(4-Chlorophenyl)-5,7-Dimethyl-Triazolo[1,5-a]pyrimidin-2-amine Triazolo[1,5-a]pyrimidine CH₃ H CH₃ 4-Chlorophenyl Increased hydrophobicity
Compound 11 Triazolo[1,5-a]pyrimidine 4-Cl-C₆H₄ H H N-(4-Methoxyphenethyl) Steric bulk at position 5
5-Methyl-N-[4-(Trifluoromethyl)Phenyl]Triazolo[1,5-a]pyrimidin-7-Amine Triazolo[1,5-a]pyrimidine CH₃ H H 4-Trifluoromethylphenyl Enhanced metabolic stability
N-(4-Chlorophenyl)-2-Methyl-3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-Amine Pyrazolo[1,5-a]pyrimidine C₆H₅ H C₆H₅ 4-Chlorophenyl Aromatic π-π interactions

Research Findings and Implications

Chlorine at Position 6: The 6-chloro substituent in the target compound likely enhances electron-deficient character, improving interactions with nucleophilic targets (e.g., enzymes) compared to non-halogenated analogues .

Methoxy vs. Chloro Substituents : The 4-methoxyphenylmethyl side chain offers a balance between solubility (via methoxy’s polarity) and moderate hydrophobicity, contrasting with the purely hydrophobic 4-chlorophenyl group .

Core Heterocycle : Triazolopyrimidines generally exhibit greater metabolic stability than pyrazolopyrimidines due to the triazole ring’s resistance to oxidation .

Synthetic Accessibility : The target compound’s synthesis (using NMP solvent and 2-(4-methoxyphenyl)ethan-1-amine) aligns with methods for related triazolopyrimidines, suggesting scalable production .

Biological Activity

6-chloro-N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a complex heterocyclic compound that exhibits a variety of biological activities due to its unique structural features. The compound contains a triazole ring fused to a pyrimidine structure and is characterized by the presence of a chloro group and a methoxyphenyl moiety. These structural elements may influence its interactions with biological targets, making it an interesting subject for pharmacological studies.

  • Molecular Formula : C14H16ClN5O
  • Molecular Weight : 297.76 g/mol
  • Key Functional Groups : Chloro group, methoxy group, triazole ring

Biological Activity Overview

The biological activity of 6-chloro-N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has been evaluated in various studies focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance:

  • Pyrimidine Derivatives : A review highlighted that certain pyrimidine derivatives show potent activity against pathogenic bacteria such as E. coli and S. aureus due to the presence of substituents like methoxy groups .
  • Triazole Compounds : Other triazole derivatives have demonstrated antibacterial and antifungal activities, suggesting that the triazole moiety may enhance the biological efficacy of the compound .

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively:

  • Cell Line Studies : In vitro studies have shown that certain derivatives exhibit significant antiproliferative activity against cancer cell lines such as MDA-MB-231 and MCF-7. Compounds within this class have reported IC50 values in the low micromolar range, indicating strong cytotoxic effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial in understanding how modifications to the molecular structure affect biological activity:

  • Chloro and Methoxy Substituents : The presence of chloro and methoxy groups has been associated with enhanced bioactivity. For example, compounds with these substituents have shown increased potency against various microbial strains and cancer cell lines compared to their unsubstituted analogs .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Nagaraj and Reddy (2008) synthesized novel pyrimidine derivatives and tested their activity against C. albicans and other bacterial strains. The results indicated that specific substitutions led to increased antimicrobial efficacy .
  • Antitumor Activity : In a recent study (2023), new [1,2,4]triazolo[4,3-a]pyrimidines were synthesized and evaluated for their antiproliferative activity. The most active compounds showed IC50 values comparable to established chemotherapeutics like Cisplatin .

Q & A

Q. What are the recommended synthetic routes for preparing 6-chloro-N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine?

A common approach involves cyclocondensation of 3,5-diamino-1,2,4-triazole with β-diketones (e.g., pentane-2,4-dione) in glacial acetic acid under reflux, followed by substitution at the 2-amine position using a benzyl chloride derivative (e.g., 4-methoxybenzyl chloride). This method yields the triazolo[1,5-a]pyrimidine core, with subsequent chlorination at the 6-position achieved via phosphorus oxychloride (POCl₃) . Optimization of reaction time (4–24 hours) and stoichiometry is critical to minimize byproducts.

Q. How can researchers validate the purity and structural integrity of this compound?

Characterization should include:

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.7–8.2 ppm), methyl groups (δ 2.3–2.8 ppm), and NH₂/amine protons (δ 6.2–11.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 346.12 for C₁₆H₁₇ClN₅O) with <5 ppm deviation from theoretical values .
  • Melting Point Analysis : Compare observed values (e.g., >300°C for triazolo[1,5-a]pyrimidines) with literature data .

Q. What preliminary bioassays are suitable for evaluating its biological activity?

Screen for herbicidal activity using Brassica campestris (rape) and Echinochloa crus-galli (barnyardgrass) at concentrations of 0.1–1.0 mM. Assess enzyme inhibition (e.g., reverse transcriptase ribonuclease H) via fluorescence-based assays with IC₅₀ determination .

Advanced Research Questions

Q. How can crystallographic data inform the design of derivatives with enhanced activity?

Single-crystal X-ray diffraction reveals planar triazolo-pyrimidine cores and intermolecular interactions (e.g., π-π stacking, hydrogen bonding). For example, the monoclinic P2₁/n space group (a = 7.064 Å, b = 25.236 Å, c = 7.649 Å) indicates packing patterns that influence solubility and ligand-receptor binding . Substituent modifications (e.g., replacing 4-methoxy with electron-withdrawing groups) can disrupt crystal symmetry, potentially improving bioavailability.

Q. How should researchers resolve contradictions in synthetic yields across protocols?

Discrepancies often arise from:

  • Reagent Purity : Trace moisture in POCl₃ reduces chlorination efficiency.
  • Reaction Temperature : Reflux in acetic acid (110–120°C) vs. lower temperatures (<80°C) alters cyclization kinetics .
  • Workup Procedures : Precipitation in ice/water vs. slow evaporation affects crystal purity. Use Design of Experiments (DoE) to optimize parameters like solvent ratio and stirring speed .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound?

  • Substituent Scanning : Replace the 4-methoxybenzyl group with halogenated (e.g., 4-CF₃) or heteroaromatic (e.g., pyridinyl) moieties to assess electronic effects .
  • Docking Simulations : Use AutoDock Vina to model interactions with targets like HCV RNA polymerase, focusing on hydrogen bonds with active-site residues (e.g., Asp318, Ser282) .

Q. How can thermodynamic properties guide formulation for in vivo studies?

Determine solubility parameters via DSC (differential scanning calorimetry) and vapor-pressure measurements. For analogs, ideal-gas enthalpies of formation (ΔfH°(g)) correlate with thermal stability, aiding solvent selection (e.g., DMSO for high ΔfH° compounds) .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Triazolo[1,5-a]pyrimidine Derivatives

ParameterValue (Example)Relevance to Drug Design
Space GroupP2₁/nPredicts packing efficiency
Unit Cell Dimensionsa = 7.064 Å, b = 25.236 ÅInfluences crystal solubility
Intermolecular H-bondsN–H···N (2.89 Å)Stabilizes ligand-receptor binding

Q. Table 2. NMR Chemical Shifts for Core Substituents

Substituent1H δ (ppm)13C δ (ppm)
5,7-Dimethyl2.45 (s), 2.56 (s)17.0, 22.1
4-Methoxybenzyl6.80 (d, J=8.4 Hz)110.8 (aromatic C)

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